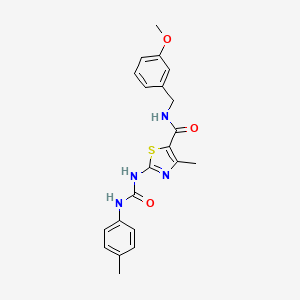

N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

描述

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-7-9-16(10-8-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-5-4-6-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCORXHFRAKLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Attachment of the Ureido Group: The ureido group is formed by reacting an isocyanate with an amine. In this case, p-tolyl isocyanate can be used to react with an appropriate amine intermediate.

Methoxybenzyl Substitution: The final step involves the substitution of the methoxybenzyl group onto the thiazole ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

科学研究应用

Chemistry

In chemistry, N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.

作用机制

The mechanism of action of N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the disease being targeted.

相似化合物的比较

Similar Compounds

- N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

- N-(3-methoxybenzyl)-4-methyl-2-(3-(o-tolyl)ureido)thiazole-5-carboxamide

Uniqueness

N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxybenzyl and p-tolyl groups, in particular, may confer distinct properties compared to other similar compounds, such as differences in solubility, stability, and target specificity.

By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

生物活性

N-(3-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a compound that belongs to the thiazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Ureido Group : Contributes to the compound's ability to interact with biological targets.

- Methoxy and Methyl Substituents : These groups may enhance lipophilicity and modulate biological activity.

The primary mechanism by which this compound exerts its effects is through inhibition of tubulin polymerization. This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, this compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting mitotic spindle formation .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways .

Anticancer Activity

The compound has demonstrated significant anticancer activity across various tumor types. Below is a summary of its efficacy based on in vitro studies:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Prostate Cancer (PC-3) | 0.7 - 1.0 | Tubulin inhibition |

| Melanoma (A375) | 0.4 - 2.2 | Induction of apoptosis |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and substituents significantly affect the compound's potency. For instance:

- Methoxy Substituents : Increase lipophilicity and enhance interaction with target proteins.

- Ureido Modifications : Alter binding affinity and selectivity towards tubulin .

Case Studies

- In Vivo Efficacy : In xenograft models, treatment with the compound resulted in tumor growth inhibition rates ranging from 4% to 30% compared to controls .

- Multidrug Resistance : The compound showed efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting potential as a therapeutic agent in overcoming resistance mechanisms commonly seen with traditional chemotherapeutics .

常见问题

Q. Basic

- NMR : 1H NMR identifies methoxy protons (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 7.1–7.8 ppm). 13C NMR confirms carbonyl carbons (165–170 ppm) .

- IR : Urea N–H stretches (~3300 cm⁻¹) and thiazole C=N vibrations (1600 cm⁻¹) .

- Elemental Analysis : Matches theoretical C/H/N values within ±0.3% .

- HPLC : UV detection (254 nm) ensures >98% purity .

How can researchers resolve discrepancies in reported biological activity data (e.g., varying IC50 values)?

Advanced

Discrepancies arise from assay conditions (cell lines, serum concentration) or impurities. Strategies:

- Standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48 vs. 72 hours) .

- Purity Control : HPLC (≥98%) to exclude cytotoxic impurities (e.g., residual solvents like DMF) .

- Solvent Effects : Limit DMSO to ≤0.1% to avoid false positives .

What strategies optimize the ureido moiety coupling under steric hindrance from the p-tolyl group?

Q. Advanced

- Pre-activated Intermediates : Use p-tolyl isocyanate instead of carbodiimide-mediated couplings .

- Solvent/Temperature : DMF at 60–80°C improves reactivity (yield: 82% vs. 45% in THF at RT) .

- Catalysts : DMAP enhances nucleophilic attack on the isocyanate .

- Microwave Assistance : Reduces reaction time (20 min) and increases yield (90%) .

What in vitro models evaluate pharmacological potential?

Q. Basic

- Anticancer : NCI-60 panel via sulforhodamine B assay (GI50 values) .

- Antimicrobial : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .

- Enzyme Inhibition : ADP-Glo™ assays for kinase targets (e.g., EGFR, IC50 <10 μM) .

How do computational studies guide derivative design for enhanced binding affinity?

Q. Advanced

- Docking Tools : AutoDock Vina predicts hydrogen bonds between the urea group and kinase active sites (e.g., Asp381 in EGFR) .

- Substitution Effects : 3-Methoxybenzyl enhances hydrophobic interactions (ΔG = -2.3 kcal/mol) .

- Property Optimization : Target cLogP 2.5–3.5 and TPSA 80–100 Ų for solubility and permeability .

What stability considerations are critical for storage and handling?

Q. Basic

- Photodegradation : Store in amber vials at -20°C; UV exposure causes 15% decomposition in 24 hours .

- Hydrolysis : Lyophilize for long-term storage; avoid aqueous buffers at extreme pH .

- Thermal Stability : Decomposition begins at 150°C; limit processing temperatures to <100°C .

How do polymorphic forms impact pharmacological performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。